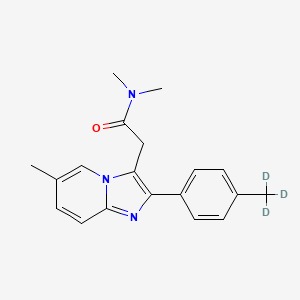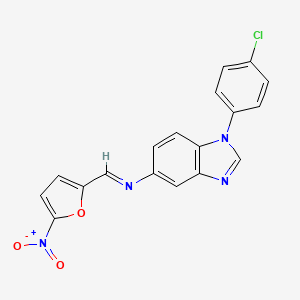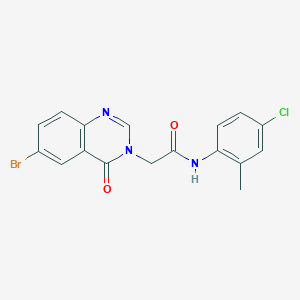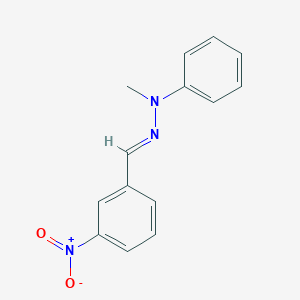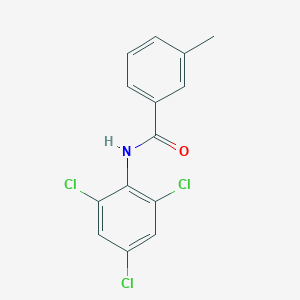![molecular formula C19H15Br2N3O3 B15074628 N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide](/img/structure/B15074628.png)
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide involves the condensation of N-2-naphthalenyl-glycine with 3,5-dibromo-2,4-dihydroxybenzaldehyde in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, often in an organic solvent such as ethanol or methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide primarily undergoes substitution reactions due to the presence of reactive bromine atoms. It can also participate in oxidation and reduction reactions under appropriate conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the aromatic ring .
Scientific Research Applications
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide has several important applications in scientific research:
Chemistry: Used as a probe to study the structure and function of CFTR channels.
Biology: Investigated for its potential to inhibit CFTR-mediated chloride transport in epithelial cells.
Medicine: Explored as a potential therapeutic agent for conditions like cystic fibrosis and secretory diarrhea.
Industry: Utilized in the development of new CFTR inhibitors and related compounds.
Mechanism of Action
The compound exerts its effects by binding to the CFTR chloride channel and blocking chloride conductance. This inhibition is voltage-dependent and involves occlusion near the external pore entrance of the channel. The binding reduces the mean channel open time and increases the apparent inhibitory constant at different voltages .
Comparison with Similar Compounds
Similar Compounds
CFTRinh-172: Another CFTR inhibitor with a different mechanism of action and lower water solubility.
Thiazolidinone Derivatives: A class of CFTR inhibitors with varying degrees of potency and solubility.
Uniqueness
N-2-Naphthalenyl-glycine 2-[(3,5-dibromo-2,4-dihydroxyphenyl)methylene]hydrazide stands out due to its high water solubility, rapid action, and unique inhibition mechanism. These properties make it a valuable tool for studying CFTR function and developing new therapeutic strategies .
Properties
Molecular Formula |
C19H15Br2N3O3 |
|---|---|
Molecular Weight |
493.1 g/mol |
IUPAC Name |
N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(naphthalen-2-ylamino)acetamide |
InChI |
InChI=1S/C19H15Br2N3O3/c20-15-8-13(18(26)17(21)19(15)27)9-23-24-16(25)10-22-14-6-5-11-3-1-2-4-12(11)7-14/h1-9,22,26-27H,10H2,(H,24,25)/b23-9- |
InChI Key |
RMBDLOATEPYBSI-AQHIEDMUSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C\C3=CC(=C(C(=C3O)Br)O)Br |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CC(=C(C(=C3O)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


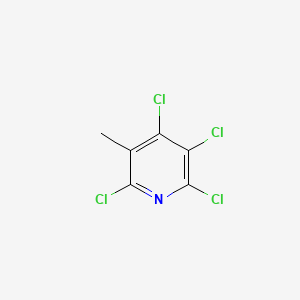



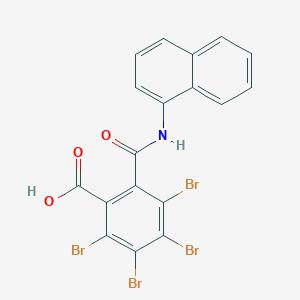
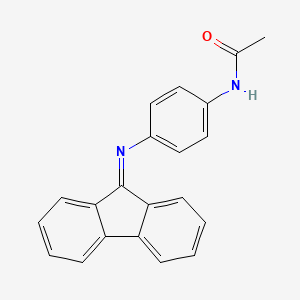
![(13S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B15074591.png)
